molecular formula C11H9N3O B3004987 [2,3'-Bipyridine]-5-carboxamide CAS No. 164074-61-7

[2,3'-Bipyridine]-5-carboxamide

Cat. No.: B3004987
CAS No.: 164074-61-7
M. Wt: 199.213
InChI Key: SWRNFHIFFNQMTR-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-5-carboxamide is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions. These methods include Suzuki, Stille, and Ullmann couplings, which are known for their efficiency and scalability . The choice of method depends on the specific requirements of the production process, such as the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine amines.

Scientific Research Applications

[2,3’-Bipyridine]-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-5-carboxamide involves its ability to coordinate with metal ions. This coordination can influence various molecular pathways, depending on the specific metal ion involved. For example, coordination with transition metals can enhance the compound’s photophysical properties, making it useful in applications such as catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Bipyridine]-5-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and coordination properties. This makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

6-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11(15)9-3-4-10(14-7-9)8-2-1-5-13-6-8/h1-7H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRNFHIFFNQMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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